An In-depth Technical Guide to 1,3-Thiazolidine-3-carboximidamide and its Derivatives
An In-depth Technical Guide to 1,3-Thiazolidine-3-carboximidamide and its Derivatives
This technical guide provides a comprehensive overview of 1,3-Thiazolidine-3-carboximidamide, focusing on its chemical identity, and delves into the synthesis, and biological activities of the broader class of 2-iminothiazolidine derivatives due to the limited specific data on the target molecule. This document is intended for researchers, scientists, and professionals in the field of drug development.
IUPAC Name and Structure
The compound with the core structure of 1,3-Thiazolidine-3-carboximidamide is identified by the following IUPAC name and structural details.
IUPAC Name: 2-imino-1,3-thiazolidine-3-carboximidamide[1]
Synonyms:
Chemical Structure:
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₈N₄S | PubChem[1] |
| Molecular Weight | 144.20 g/mol | PubChem[1] |
| XLogP3 | -0.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 144.04696745 Da | PubChem[1] |
| Topological Polar Surface Area | 102 Ų | PubChem[1] |
| Heavy Atom Count | 9 | PubChem[1] |
| CAS Number | 10455-64-8 | PubChem[1] |
The 2-Iminothiazolidine Scaffold: A Privileged Structure in Medicinal Chemistry
The 2-iminothiazolidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. These compounds are recognized for a wide array of biological activities, including anti-inflammatory, antifungal, anticancer, and antihypertensive properties[2]. The versatility of the thiazolidine ring allows for substitutions at various positions, leading to a diverse library of compounds with distinct pharmacological profiles[3]. Research into this class of compounds is ongoing, with a focus on developing novel therapeutic agents[2].
Synthesis of 2-Iminothiazolidine Derivatives
The synthesis of 2-iminothiazolidines can be achieved through various synthetic routes. A common and effective method is the domino ring-opening cyclization (DROC) of aziridines with isothiocyanates[4]. Another prevalent approach involves the reaction of compounds containing a thiourea moiety with α-halocarbonyl compounds or their equivalents[5].
Below is a generalized workflow for the synthesis of 2-imino-3-substituted-thiazolidin-4-ones, a closely related and well-studied class of compounds.
Experimental Protocol: Synthesis of 2-Imino-3-[4-(2,4-dichloro-5-fluorophenyl)thiazol-2-yl]-thiazolidin-4-one [6]
This protocol describes a specific example of the synthesis of a 2-iminothiazolidin-4-one derivative.
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Reaction Mixture Preparation: A mixture of 2-chloroacetamido-4-(2,4-dichloro-5-fluorophenyl)thiazole (10.0 g, 0.03 mole), potassium thiocyanate (KSCN, 6.0 g, 0.06 mole), and dry acetone (100 mL) is prepared in a round-bottom flask.
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Reflux: The reaction mixture is refluxed for 3 hours.
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Solvent Removal: Excess acetone is removed under reduced pressure (in vacuo).
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Precipitation: The resulting residue is stirred with water (50 mL) to induce precipitation.
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Filtration and Washing: The solid product is collected by filtration and washed with water.
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Drying: The product is dried to yield the final compound.
Biological Activities of Thiazolidine Derivatives
Thiazolidine derivatives, including 2-iminothiazolidines and thiazolidin-4-ones, have been extensively studied for their wide range of biological activities. These activities are often dependent on the nature and position of substituents on the thiazolidine ring.
Quantitative Data on Biological Activities of Thiazolidine Derivatives
The following table summarizes some quantitative data on the biological activities of various thiazolidine derivatives.
| Compound Class | Specific Derivative | Activity | Measurement | Value | Source |
| Thiazolidin-4-ones | 2-(2-OCH₃-phenyl)-...-7e | Antioxidant | EC₅₀ | 0.122 ± 0.003 mg/mL | Molecules[7] |
| Thiazolidin-4-ones | 2-(4-Br-phenyl)-...-7d | Antioxidant | EC₅₀ | 0.4653 ± 0.0334 mg/mL | Molecules[7] |
| 2-Iminothiazolidines | 5-((Z)-4-methoxybenzylidene)-...-5i | Anticancer (MCF7) | IC₅₀ | Data not provided | PMC[8] |
| 2-Iminothiazolidin-4-ones | 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone | Antifungal | Not specified | Higher fungicidal effects | MDPI[6] |
Experimental Protocol: Antifungal Activity Assay [6]
This protocol outlines a general method for evaluating the in vitro antifungal activity of synthesized compounds.
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Fungal Strains: A panel of relevant agricultural or clinical fungi are selected for testing.
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Culture Preparation: The fungi are cultured on a suitable medium, such as potato dextrose agar (PDA).
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Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions of known concentrations.
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Assay Plates: The stock solutions are serially diluted and added to the molten PDA medium before pouring into Petri dishes. Control plates containing only the solvent are also prepared.
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Inoculation: A mycelial disc of a specific diameter from the actively growing edge of the fungal culture is placed at the center of each agar plate.
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Incubation: The plates are incubated at an appropriate temperature (e.g., 25-28 °C) for a specified period, or until the mycelial growth in the control plates reaches the edge of the plate.
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Measurement: The diameter of the fungal growth colony in each plate is measured.
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Calculation of Inhibition: The percentage of inhibition of mycelial growth is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of fungal growth in the control plates and T is the average diameter of fungal growth in the treated plates.
Conclusion
While 2-imino-1,3-thiazolidine-3-carboximidamide itself is not extensively documented in scientific literature, its core structure is part of the broader family of 2-iminothiazolidines, which are of significant interest in medicinal chemistry. The synthesis and biological evaluation of various derivatives have demonstrated their potential as scaffolds for the development of new therapeutic agents with a wide range of activities. Further research into the synthesis and biological profiling of 2-imino-1,3-thiazolidine-3-carboximidamide and its analogues could unveil novel compounds with valuable pharmacological properties. This guide provides a foundational understanding for researchers looking to explore this chemical space.
References
- 1. 2-Imino-1,3-thiazolidine-3-carboximidamide | C4H8N4S | CID 535838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN102276548A - Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity against MCF7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
